3-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
Description
3-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a benzamide group, and a piperazine ring substituted with a methylsulfonyl group. These structural features contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C18H20FN3O3S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-fluoro-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20FN3O3S/c1-26(24,25)22-11-9-21(10-12-22)17-8-3-2-7-16(17)20-18(23)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23) |
InChI Key |
OIYRQGIIBWGBDJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Introduction of the Methylsulfonyl Group: The piperazine intermediate is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Coupling with Fluorobenzamide: The final step involves coupling the methylsulfonyl-substituted piperazine with 3-fluorobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}thiobenzamide: Similar structure but with a thiobenzamide group instead of a benzamide group.
Uniqueness
3-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is unique due to its specific combination of a fluorine atom, a benzamide group, and a methylsulfonyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
